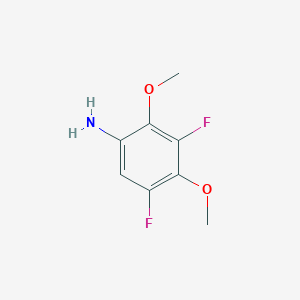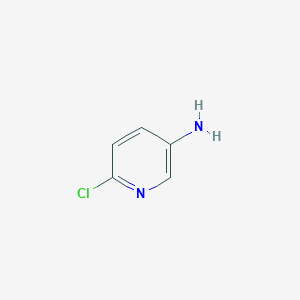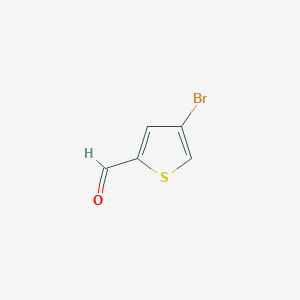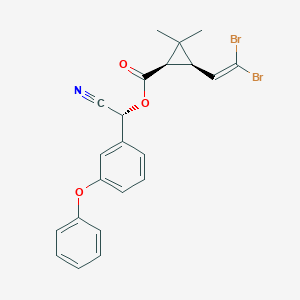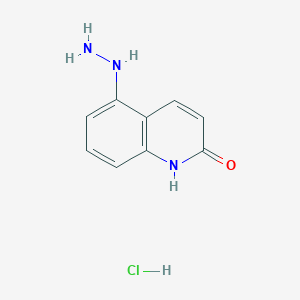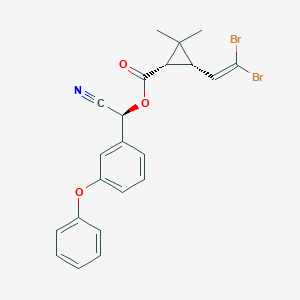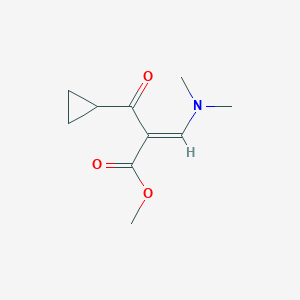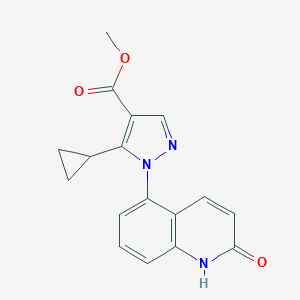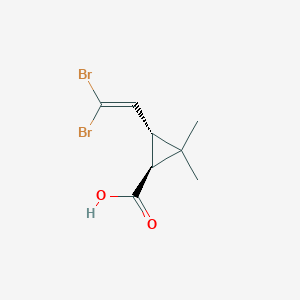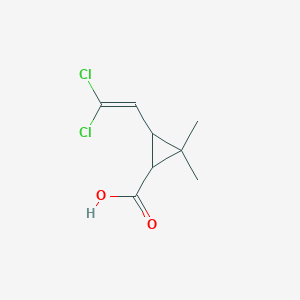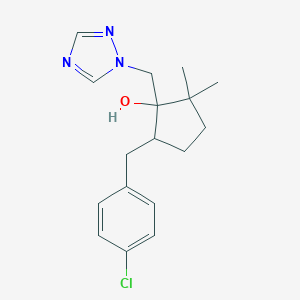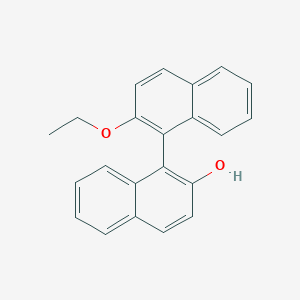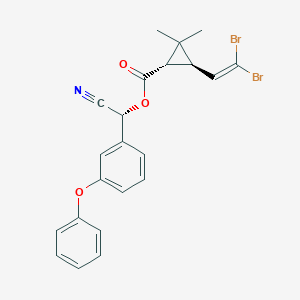
(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzodioxin ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of hydroxyl and methoxy groups: These functional groups can be added through selective hydroxylation and methylation reactions.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques may be employed to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially forming a more saturated molecule.
Substitution: Functional groups such as methoxy groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for compounds targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: To study the effects of its functional groups on biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes through binding to their active sites.
Receptors: Interaction with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, potentially affecting processes such as metabolism or cell division.
Comparison with Similar Compounds
Benzodioxin derivatives: Compounds with similar benzodioxin ring structures.
Hydroxyl and methoxy derivatives: Compounds with similar functional groups but different core structures.
Properties
IUPAC Name |
(2S,3S,4aR,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(15-3)12(2,16-4)18-10-8(14)5-7(13)6-9(10)17-11/h8-10,14H,5-6H2,1-4H3/t8-,9-,10-,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPDZACFJWBOR-JCIQBVFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(CC(=O)CC2O1)O)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@@H]2[C@@H](CC(=O)C[C@H]2O1)O)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

